molecular formula C12H16O3 B1589728 Ethyl 4-(4-hydroxyphenyl)butanoate CAS No. 62889-58-1

Ethyl 4-(4-hydroxyphenyl)butanoate

Cat. No. B1589728
CAS RN: 62889-58-1
M. Wt: 208.25 g/mol
InChI Key: URBBRTFGJCAELL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxyphenyl)butanoate is a chemical compound with the molecular formula C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . This compound is also known by its IUPAC name, Ethyl 4-(4-hydroxyphenyl)butanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-hydroxyphenyl)butanoate consists of a benzene ring attached to a butanoate ester group with an ethyl group . The compound has a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 secondary alcohol .


Chemical Reactions Analysis

Esters, such as Ethyl 4-(4-hydroxyphenyl)butanoate, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is the splitting of the ester with water . The hydrolysis of esters can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Ethyl 4-(4-hydroxyphenyl)butanoate has a density of 1.1±0.1 g/cm3 . Its boiling point is 335.5±25.0 °C at 760 mmHg . The flash point is 140.1±15.9 °C .

Scientific Research Applications

1. Biotransformations and Kinetics of Excretion

A study on Ethyl tert-butyl ether (ETBE), which shares structural similarities with Ethyl 4-(4-hydroxyphenyl)butanoate, focused on its biotransformation and excretion kinetics in rats and humans. This research could provide insights into how Ethyl 4-(4-hydroxyphenyl)butanoate might behave in biological systems, offering a foundation for pharmacokinetic studies or the design of compounds with improved bioavailability and excretion profiles (Amberg, Rosner, & Dekant, 1999).

2. Alkylphenol Biotransformations

Research on the biotransformation of 4-alkylphenols by Pseudomonas putida JD1, including 4-Ethylphenol, suggests potential biotechnological applications for Ethyl 4-(4-hydroxyphenyl)butanoate in environmental remediation or the synthesis of high-value chemical products. The enzyme 4-Ethylphenol methylenehydroxylase shows activity with a range of 4-alkylphenols, indicating possible pathways for the microbial degradation or transformation of Ethyl 4-(4-hydroxyphenyl)butanoate (Hopper & Cottrell, 2003).

3. Synthesis of Chiral Alcohols

A study on the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using Saccharomyces cerevisiae reductase highlights the potential of biocatalysis in producing chiral intermediates from related compounds. This could inform research on synthesizing enantiomerically pure forms of Ethyl 4-(4-hydroxyphenyl)butanoate or its derivatives for use in pharmaceuticals or fine chemicals (Jung et al., 2010).

4. Fragrance Accumulation in Dendrobium superbum

The accumulation of 4-(4-Hydroxyphenyl)-2-butanone in the rectal glands of male Dacus cucurbitae flies from the orchid Dendrobium superbum highlights a unique biological interaction that could inform the development of bioactive compounds or attractants based on Ethyl 4-(4-hydroxyphenyl)butanoate. This research suggests potential applications in pest management or pollinator attraction strategies (Nishida, Iwahashi, & Tan, 1993).

properties

IUPAC Name

ethyl 4-(4-hydroxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBBRTFGJCAELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462642
Record name Ethyl 4-(4-hydroxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-hydroxyphenyl)butanoate

CAS RN

62889-58-1
Record name Ethyl 4-(4-hydroxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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